molecular formula C19H20N4O B2611743 3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1448137-62-9

3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No. B2611743
CAS RN: 1448137-62-9
M. Wt: 320.396
InChI Key: KJJWPQKJIPAZBH-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 3-phenylpropanamide core with a pyridin-4-yl-1H-pyrazol-1-yl group attached via an ethyl linker. The presence of multiple nitrogen atoms in the pyridine and pyrazole rings could potentially allow for interesting chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyridine and pyrazole rings, as well as the amide functionality. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms and the amide group could impact its solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Anticancer Potential

Research has identified novel pyrazole derivatives, including structures similar to 3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide, as potential anticancer agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7, NCI-H460, and HeLa, by inhibiting topoisomerase IIα, an enzyme crucial for DNA replication and cell division. One such study highlighted a compound showing superior cytotoxicity with IC50 values ranging from 7.01 to 14.31 μM across different cancer cell lines. Molecular docking studies further revealed plausible binding modes to the topoisomerase IIα protein, providing insights into the compound's mechanism of action (Alam et al., 2016).

Antimicrobial and Antiviral Activities

Compounds structurally related to this compound have been explored for their antimicrobial and antiviral properties. One study focused on the synthesis of fused pyrazoles and their ethoxyphthalimide derivatives, which were screened for antimicrobial and antiviral efficacy against various cell cultures. These compounds demonstrated potential as antimicrobial agents, suggesting a broad application spectrum beyond oncology (Joshi et al., 2010).

Antioxidant Properties

Another avenue of research has been the investigation of pyrazolopyridine derivatives for their antioxidant activities. Certain compounds in this class have shown promising results in scavenging free radicals, indicating their potential utility in combating oxidative stress-related diseases. The antioxidant activity was evaluated using the DPPH assay, with some derivatives exhibiting significant free radical scavenging capabilities (El‐Borai et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Pyrazole derivatives have also been studied for their ability to inhibit various enzymes of therapeutic interest. For instance, certain compounds have shown effectiveness in inhibiting 5-lipoxygenase, an enzyme implicated in inflammation and asthma. This suggests the potential of such compounds in the development of new anti-inflammatory and asthma therapies (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which the compound is used .

Future Directions

The potential applications and future directions for this compound would likely depend on its chemical properties and reactivity. It could potentially be used in a variety of chemical or biological contexts, such as in the development of new pharmaceuticals or as a building block in synthetic chemistry .

properties

IUPAC Name

3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(7-6-16-4-2-1-3-5-16)21-13-15-23-14-10-18(22-23)17-8-11-20-12-9-17/h1-5,8-12,14H,6-7,13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJWPQKJIPAZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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